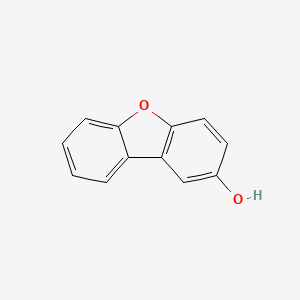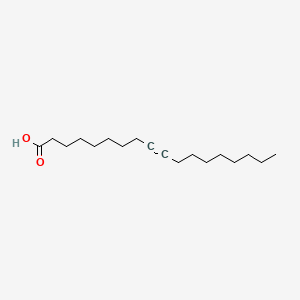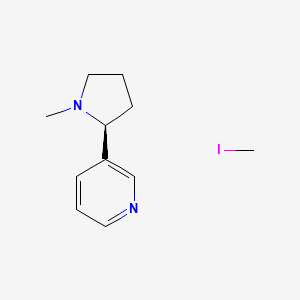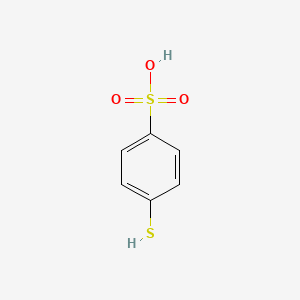
2,6-Dichloro-4'-biphenylol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-4'-biphenylol is a member of the class of hydroxybiphenyls that is biphenyl-4-ol with chlorine atoms substituted at positions 2 and 6. It has a role as a metabolite. It is a member of hydroxybiphenyls and a dichlorobenzene. It derives from a biphenyl-4-ol.
Aplicaciones Científicas De Investigación
Metabolism Studies
Research into the metabolism of polychlorinated biphenyls (PCBs), such as 2,6-Dichloro-4'-biphenylol, reveals significant insights. One study focused on the metabolism of 4,4'-dichlorobiphenyl (4-DCB), a low molecular weight PCB congener, by human hepatic microsomes, noting that chlorine placement and chlorination degree are crucial in the metabolism and elimination of PCBs (Schnellmann et al., 1984).
Environmental Impact and Toxicity
Hydroxylated PCBs, similar to this compound, have been synthesized and tested for their impact on environmental and human health. For instance, a study found that these hydroxylated PCBs exhibited minimal binding to estrogen receptors and did not induce proliferation in breast cancer cells, indicating a potential lack of estrogenic activity (Moore et al., 1997).
Analytical Methods for Detection
Advancements in analytical methods for detecting biphenylol and similar compounds in environmental samples have been made. A study developed GC–MS and LC–MS based methods for tracing biphenylol in urban wastewater and marine sediments, demonstrating their applicability in monitoring environmental contamination (Agüera et al., 2003).
Chemical Synthesis and Applications
The chemical synthesis of compounds related to this compound has been explored for various applications. For example, research on the synthesis of (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidates showcased their potential in transforming alcohols into ethers (Kurosu & Li, 2009).
Molecular Structure Studies
Studies on molecular structures involving compounds like this compound have been conducted to understand their physical and chemical properties. Research on the hydrogen bonds in 4-dihydroxymethylpyridinium 2,6-dichloro-4-nitrophenolate, for instance, provides insights into the structural dynamics of these types of compounds (Majerz et al., 1997).
Propiedades
Número CAS |
79881-33-7 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
4-(2,6-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |
Clave InChI |
WJZSSXLAIVPJLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |
| 79881-33-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















